Chiral Purity as a Prerequisite for Fesoterodine Synthesis
The compound is explicitly defined and claimed as a specific (R)-enantiomer for use in the synthesis of fesoterodine and its active metabolite [1]. The use of this single enantiomer is essential because the target drug fesoterodine is the R-(+)-isobutyric acid ester, which is subsequently cleaved in vivo to the active (R)-metabolite [1]. Employing the (S)-enantiomer would result in the synthesis of the inactive or less active (S)-isomer of the target compounds. The patent process relies on the use of this stereochemically pure intermediate to avoid a later chiral resolution step, which is a key advantage over prior art methods [1].
| Evidence Dimension | Enantiomeric configuration required for target drug activity |
|---|---|
| Target Compound Data | (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid |
| Comparator Or Baseline | (S)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid or racemic mixture |
| Quantified Difference | The (S)-enantiomer or a racemate would produce the inactive (S)-isomer of fesoterodine, requiring chiral resolution with associated yield loss and increased cost. |
| Conditions | Enantioselective synthesis of fesoterodine and its active metabolite. |
Why This Matters
This confirms that the (R)-enantiomer is not a generic alternative but a specific requirement for producing the therapeutically active form of the drug, directly impacting downstream process efficiency and cost.
- [1] Meese, C. (2014). Chiral intermediate, process for producing the same and its use in the manufacture of tolterodine, fesoterodine, or the active metabolite thereof. U.S. Patent Application Publication No. US-2014228434-A1. View Source
